N-[3-(acetylamino)phenyl]-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
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Properties
Molecular Formula |
C27H33N3O3 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-butan-2-yl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C27H33N3O3/c1-4-18(2)30-26(33)23-14-7-6-13-22(23)24(27(30)15-8-5-9-16-27)25(32)29-21-12-10-11-20(17-21)28-19(3)31/h6-7,10-14,17-18,24H,4-5,8-9,15-16H2,1-3H3,(H,28,31)(H,29,32) |
InChI Key |
CYHSNYICSNZZRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Origin of Product |
United States |
Biological Activity
N-[3-(acetylamino)phenyl]-2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Spiro[cyclohexane-1,3'-isoquinoline]
- Functional Groups : Acetylamino and carboxamide groups
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Antitumor Activity : Preliminary studies suggest that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs). This interaction can modulate cognitive functions and pain perception.
- Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory effects, possibly through modulation of cytokine production and inhibition of inflammatory pathways.
Biological Activity Data Table
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antitumor | MTT Assay | IC50 = 0.5 µM against HeLa cells | |
| Neuropharmacological | Binding Assay | High affinity for nAChRs | |
| Anti-inflammatory | ELISA | Reduced TNF-alpha production |
Case Study 1: Antitumor Activity
In a study evaluating the antitumor properties of related compounds, it was found that the spiro structure enhances cytotoxicity against several cancer cell lines, including breast and prostate cancers. The study utilized an MTT assay to quantify cell viability post-treatment, revealing significant reductions in cell survival at low concentrations.
Case Study 2: Neuropharmacological Effects
Research involving animal models indicated that administration of the compound led to improved cognitive performance in tasks requiring memory and learning. This effect was attributed to the activation of nAChRs, which are known to play a crucial role in cognitive processes.
Case Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties showed that the compound significantly decreased the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
